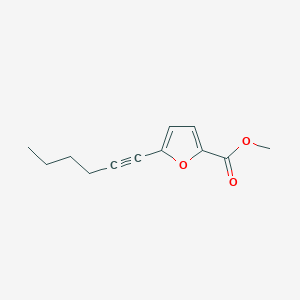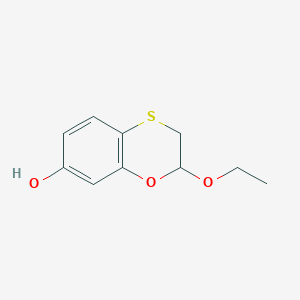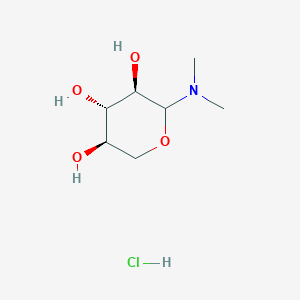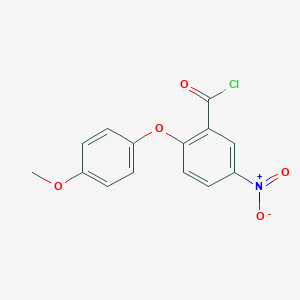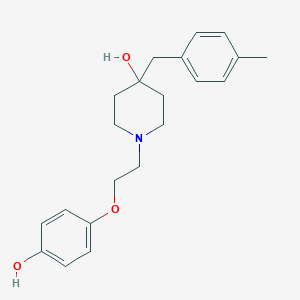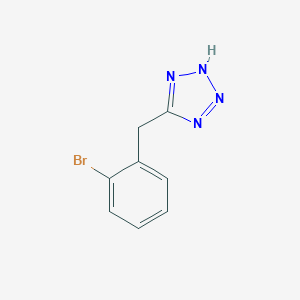
5-(2-Bromo-benzyl)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromo-benzyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. The presence of a bromine atom on the benzyl group makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-benzyl)-2H-tetrazole typically involves the reaction of 2-bromobenzyl bromide with sodium azide. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
5-(2-Bromo-benzyl)-2H-tetrazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition: The tetrazole ring can undergo cycloaddition reactions with alkenes or alkynes to form larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, amines, thiols, and oxidizing or reducing agents. Reaction conditions typically involve the use of polar aprotic solvents, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted tetrazoles, while cycloaddition reactions can produce complex ring systems.
科学的研究の応用
5-(2-Bromo-benzyl)-2H-tetrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials.
作用機序
The mechanism of action of 5-(2-Bromo-benzyl)-2H-tetrazole involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Benzyl bromide: A simpler compound with a bromine atom on the benzyl group but without the tetrazole ring.
2-Bromobenzyl chloride: Similar to 5-(2-Bromo-benzyl)-2H-tetrazole but with a chlorine atom instead of the tetrazole ring.
Tetrazole derivatives: Other compounds containing the tetrazole ring but with different substituents.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the tetrazole ring. This combination provides distinct chemical reactivity and potential biological activities that are not observed in simpler compounds like benzyl bromide or 2-bromobenzyl chloride.
特性
IUPAC Name |
5-[(2-bromophenyl)methyl]-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKVLTFPPVHLMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNN=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
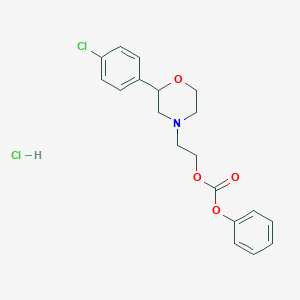
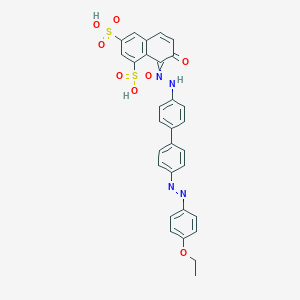
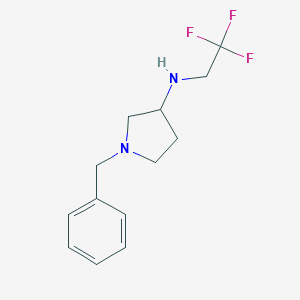
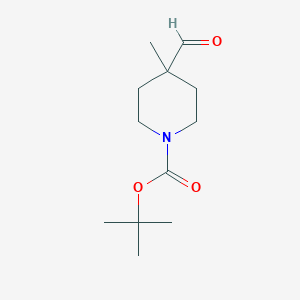
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)
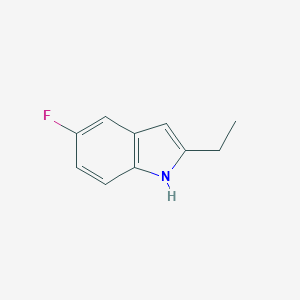

![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)

